molecular formula C16H11Cl2NS B2950704 5-(4-Chloro-3-methylphenyl)-2-(4-chlorophenyl)-1,3-thiazole CAS No. 329080-48-0

5-(4-Chloro-3-methylphenyl)-2-(4-chlorophenyl)-1,3-thiazole

Cat. No. B2950704
CAS RN: 329080-48-0
M. Wt: 320.23
InChI Key: HRGYBFGLLQCJJP-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-methylphenyl)-2-(4-chlorophenyl)-1,3-thiazole, also known as 5-CMT, is a heterocyclic compound that has been studied extensively in recent years due to its potential applications in organic synthesis and as an active pharmaceutical ingredient. It is a member of the thiazole family of compounds, and its structure consists of a benzene ring and a thiazole ring connected by a single carbon atom. 5-CMT has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects.

Scientific Research Applications

Synthesis and Structural Characterization

5-(4-Chloro-3-methylphenyl)-2-(4-chlorophenyl)-1,3-thiazole and related compounds have been synthesized and characterized for their potential applications in various fields of scientific research. A study highlighted the synthesis and structural characterization of isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, demonstrating the compound's planarity and its molecular conformation through single crystal diffraction (Kariuki, B., Abdel-Wahab, B. F., & El‐Hiti, G., 2021).

Antimicrobial Applications

The antimicrobial potential of derivatives of 5-(4-Chloro-3-methylphenyl)-2-(4-chlorophenyl)-1,3-thiazole has been explored in various studies. One such research synthesized formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents, demonstrating moderate activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, as well as fungal strains like Aspergillus niger and Candida albicans (Sah, P., Bidawat, P., Seth, M., & Gharu, C. P., 2014).

Molecular Docking and Structural Analysis

The molecular structure and docking studies of tetrazole derivatives including 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole have been conducted to understand their orientation and interaction within the active site of enzymes such as cyclooxygenase-2, indicating their potential as COX-2 inhibitors. These findings underscore the compounds' significance in the development of therapeutic agents (Al-Hourani, B. J., El‐Barghouthi, M., McDonald, R., Al-Awaida, W., & Wuest, F., 2015).

Theoretical Studies on Intramolecular Interactions

Theoretical studies have investigated intramolecular hydrogen bonds in thiazole derivatives, providing insights into their electronic properties and molecular interactions. Such studies are crucial for understanding the fundamental properties of these compounds and their potential applications in material science and pharmaceuticals (Castro, M., Nicolás-Vázquez, I., Zavala, J., Sánchez-Viesca, F., & Berros, M. I., 2007).

properties

IUPAC Name

5-(4-chloro-3-methylphenyl)-2-(4-chlorophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NS/c1-10-8-12(4-7-14(10)18)15-9-19-16(20-15)11-2-5-13(17)6-3-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGYBFGLLQCJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CN=C(S2)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chloro-3-methylphenyl)-2-(4-chlorophenyl)-1,3-thiazole

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